2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A series of pyridines, pyrimidinones, oxazinones, and their derivatives have been synthesized with antimicrobial properties using citrazinic acid as a starting material. Through various synthetic pathways, compounds including 2-cyanopyridinethiones and 2-methylpyrimidinones were produced, demonstrating good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory Activity
Similar synthetic strategies were employed to produce pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents. The synthesis involved the transformation of citrazinic acid to various intermediates, ultimately yielding compounds with promising anti-inflammatory activity. This activity was comparable to that of Prednisolone®, a reference drug (Amr et al., 2007).
Insecticidal Activity
A novel precursor, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, was used for synthesizing various heterocycles, including pyrrole, pyridine, and coumarin derivatives. These compounds were evaluated for their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis, showcasing the potential for agricultural applications (Fadda et al., 2017).
Antitumor Activity
The synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide led to the discovery of compounds with significant antitumor activity. This activity was tested across different cell lines, with some compounds showing inhibitory effects comparable to doxorubicin, a commonly used chemotherapy drug (Albratty et al., 2017).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific studies on these factors for this compound are currently lacking .
Properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c16-13(20)9-22-14-11-2-1-3-12(11)19(15(21)18-14)8-10-4-6-17-7-5-10/h4-7H,1-3,8-9H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGNWOMDCLYFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.